5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone

Catalog No.
S516306
CAS No.
1176-88-1
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone

CAS Number

1176-88-1

Product Name

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxychromen-4-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-18(26-3)14(22)13-15(23)19(27-4)21(29-6)20(28-5)17(13)30-16/h7-9,23H,1-6H3

InChI Key

JDVPHCLYMGBZLE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)OC

Solubility

Soluble in DMSO

Synonyms

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-4H-chromen-4-one, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, 5-OH-HxMF

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)OC

Description

The exact mass of the compound 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone is 418.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618935. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone is a polyhydroxyflavone belonging to the flavonoid class of compounds. It is characterized by the presence of multiple methoxy groups attached to its flavonoid backbone, specifically at positions 3, 6, 7, 8, 3', and 4'. This compound has been isolated from various natural sources, including the edible brown seaweed Hizikia fusiforme, which is known for its rich content of bioactive compounds .

The chemical formula for 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone is C21H22O9. Its structure features a chromone core with hydroxyl and methoxy substituents that contribute to its unique properties and biological activities.

Typical of flavonoids. These include:

  • Hydroxylation: The presence of hydroxyl groups allows for potential further modifications via oxidation or reduction reactions.
  • Methylation: The methoxy groups can participate in methylation reactions under specific conditions.
  • Conjugation: This compound can form conjugates with other molecules through its reactive hydroxyl groups.

These reactions can lead to the formation of derivatives that may exhibit altered biological activities or enhanced solubility.

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone exhibits significant biological activities:

  • Anti-inflammatory Effects: Studies have shown that this compound inhibits the production and expression of inflammatory mediators in lipopolysaccharide-stimulated macrophages. It achieves this by inactivating nuclear factor kappa B (NF-κB), a key regulator of inflammation .
  • Anticancer Properties: The compound has demonstrated potent inhibitory effects on various cancer cell lines including human colon cancer cells and leukemia cells. It induces apoptosis through mechanisms involving reactive oxygen species production and DNA damage .
  • Antioxidant Activity: Due to its polyphenolic structure, it exhibits antioxidant properties that help in scavenging free radicals.

The synthesis of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone can be achieved through several methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from Hizikia fusiforme using solvents such as ethanol or methanol. Subsequent purification can be done through chromatographic techniques.
  • Chemical Synthesis: Laboratory synthesis may include multi-step organic reactions starting from simpler flavonoid precursors. Key steps often involve methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
  • Biotransformation: Utilizing microorganisms or plant cell cultures to convert simpler flavonoids into more complex structures like 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone.

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored as a potential therapeutic agent in treating various diseases.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health and preventing chronic diseases.
  • Cosmetics: The compound's antioxidant activity also positions it as an ingredient in cosmetic formulations aimed at skin protection.

Several compounds share structural similarities with 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Hydroxy-3',4'-dimethoxyflavoneFewer methoxy groupsExhibits lower anti-inflammatory activity
5-MethoxyflavoneSingle methoxy groupLess potent in anticancer activity compared to 5HHMF
3-Hydroxy-5-methoxyflavoneHydroxyl and single methoxy groupDifferent biological profile; less studied
8-Hydroxy-3',4'-dimethoxyflavoneHydroxyl at position 8Potentially different therapeutic applications

The uniqueness of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone lies in its extensive methoxylation pattern which enhances its biological activity compared to other flavonoids with fewer substitutions. This structural characteristic contributes significantly to its potency against cancer and inflammation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.4

Exact Mass

418.1264

Appearance

Solid powder

Melting Point

110-111°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

07JTS22V9J

Other CAS

1176-88-1

Wikipedia

5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2024-04-14
1: Wang Y, Lee PS, Chen YF, Ho CT, Pan MH. Suppression of Adipogenesis by 5-Hydroxy-3,6,7,8,3',4'-Hexamethoxyflavone from Orange Peel in 3T3-L1 Cells. J Med Food. 2016 Sep;19(9):830-5. doi: 10.1089/jmf.2016.0060. Epub 2016 Aug 19. PubMed PMID: 27542074.
2: Wang X, Xia M. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, a polymethoxyflavone, exerts antitumor effect on PI3K/Akt signaling pathway in human gastric cancer cell BGC-7901. J Recept Signal Transduct Res. 2016 Oct;36(5):471-7. doi: 10.3109/10799893.2015.1122046. Epub 2015 Dec 16. PubMed PMID: 26671739.
3: Wu CH, Hong BH, Ho CT, Yen GC. Targeting cancer stem cells in breast cancer: potential anticancer properties of 6-shogaol and pterostilbene. J Agric Food Chem. 2015 Mar 11;63(9):2432-41. doi: 10.1021/acs.jafc.5b00002. Epub 2015 Feb 25. PubMed PMID: 25686711.
4: Kim MJ, Lee HH, Jeong JW, Seo MJ, Kang BW, Park JU, Kim KS, Cho YS, Seo KI, Kim GY, Kim JI, Choi YH, Jeong YK. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Mol Med Rep. 2014 Apr;9(4):1197-203. doi: 10.3892/mmr.2014.1922. Epub 2014 Jan 28. PubMed PMID: 24481726.
5: Kang CH, Kim MJ, Seo MJ, Choi YH, Jo WS, Lee KT, Jeong YK, Kim GY. 5-Hydroxy-3,6,7,8,3'4'-hexamethoxyflavone inhibits nitric oxide production in lipopolysaccharide-stimulated BV2 microglia via NF-κB suppression and Nrf-2-dependent heme oxygenase-1 induction. Food Chem Toxicol. 2013 Jul;57:119-25. doi: 10.1016/j.fct.2013.03.019. Epub 2013 Mar 29. PubMed PMID: 23542513.
6: Kou MC, Fu SH, Yen JH, Weng CY, Li S, Ho CT, Wu MJ. Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. Food Funct. 2013 Apr 25;4(4):602-9. doi: 10.1039/c3fo30301b. Epub 2013 Jan 31. PubMed PMID: 23370792.
7: Kim MJ, Lee HH, Seo MJ, Kang BW, Park JU, Kim KS, Kim GY, Joo WH, Choi YH, Cho YS, Jeong YK. Identification of 5-hydroxy-3,6,7,8,3´,4´-hexamethoxyflavone from Hizikia fusiforme involved in the induction of the apoptosis mediators in human AGS carcinoma cells. J Microbiol Biotechnol. 2012 Dec;22(12):1665-72. PubMed PMID: 23221529.
8: Lai HC, Wu MJ, Chen PY, Sheu TT, Chiu SP, Lin MH, Ho CT, Yen JH. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells. PLoS One. 2011;6(11):e28280. doi: 10.1371/journal.pone.0028280. Epub 2011 Nov 29. PubMed PMID: 22140566; PubMed Central PMCID: PMC3226691.
9: Hamdan D, El-Readi MZ, Tahrani A, Herrmann F, Kaufmann D, Farrag N, El-Shazly A, Wink M. Chemical composition and biological activity of Citrus jambhiri Lush. Food Chem. 2011 Jul 15;127(2):394-403. doi: 10.1016/j.foodchem.2010.12.129. Epub 2011 Jan 8. PubMed PMID: 23140678.
10: Qiu P, Guan H, Dong P, Guo S, Zheng J, Li S, Chen Y, Ho CT, Pan MH, McClements DJ, Xiao H. The inhibitory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on human colon cancer cells. Mol Nutr Food Res. 2011 Oct;55(10):1523-32. doi: 10.1002/mnfr.201100070. Epub 2011 Jun 6. PubMed PMID: 21648071; PubMed Central PMCID: PMC3449327.
11: Qiu P, Guan H, Dong P, Li S, Ho CT, Pan MH, McClements DJ, Xiao H. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones. Mol Nutr Food Res. 2011 Apr;55(4):613-22. doi: 10.1002/mnfr.201000269. Epub 2010 Nov 23. PubMed PMID: 21462329; PubMed Central PMCID: PMC3139001.
12: Qiu P, Dong P, Guan H, Li S, Ho CT, Pan MH, McClements DJ, Xiao H. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Mol Nutr Food Res. 2010 Jul;54 Suppl 2:S244-52. doi: 10.1002/mnfr.200900605. PubMed PMID: 20397199.
13: Li S, Wang Y, Wang Z, Xiao H, Lo CY, Rawson N, Ho CT. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Biomed Chromatogr. 2010 Aug;24(8):838-45. doi: 10.1002/bmc.1372. PubMed PMID: 20033889.
14: Dong P, Qiu P, Zhu Y, Li S, Ho CT, McClements DJ, Xiao H. Simultaneous determination of four 5-hydroxy polymethoxyflavones by reversed-phase high performance liquid chromatography with electrochemical detection. J Chromatogr A. 2010 Jan 29;1217(5):642-7. doi: 10.1016/j.chroma.2009.11.097. Epub 2009 Dec 4. PubMed PMID: 20022018.
15: Sergeev IN, Li S, Ho CT, Rawson NE, Dushenkov S. Polymethoxyflavones activate Ca2+-dependent apoptotic targets in adipocytes. J Agric Food Chem. 2009 Jul 8;57(13):5771-6. doi: 10.1021/jf901071k. PubMed PMID: 19522510.
16: Xiao H, Yang CS, Li S, Jin H, Ho CT, Patel T. Monodemethylated polymethoxyflavones from sweet orange (Citrus sinensis) peel inhibit growth of human lung cancer cells by apoptosis. Mol Nutr Food Res. 2009 Mar;53(3):398-406. doi: 10.1002/mnfr.200800057. PubMed PMID: 19065586.
17: Lai CS, Li S, Chai CY, Lo CY, Ho CT, Wang YJ, Pan MH. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. Carcinogenesis. 2007 Dec;28(12):2581-8. Epub 2007 Oct 24. PubMed PMID: 17962218.
18: Pan MH, Lai YS, Lai CS, Wang YJ, Li S, Lo CY, Dushenkov S, Ho CT. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells. J Agric Food Chem. 2007 Jun 27;55(13):5081-91. Epub 2007 May 31. PubMed PMID: 17536822.
19: Li S, Pan MH, Lai CS, Lo CY, Dushenkov S, Ho CT. Isolation and syntheses of polymethoxyflavones and hydroxylated polymethoxyflavones as inhibitors of HL-60 cell lines. Bioorg Med Chem. 2007 May 15;15(10):3381-9. Epub 2007 Mar 13. PubMed PMID: 17391969.
20: Sergeev IN, Li S, Colby J, Ho CT, Dushenkov S. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells. Life Sci. 2006 Dec 23;80(3):245-53. Epub 2006 Sep 15. PubMed PMID: 17046027.

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